AKR1C3 Inhibitor KV-37 is a highly selective compound targeting the Aldo-Keto Reductase 1C3 enzyme, which plays a significant role in the progression of prostate cancer, particularly in castration-resistant prostate cancer (CRPC). AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is involved in the conversion of weak androgens into potent androgens, thereby contributing to tumor growth and resistance to therapies. KV-37 has demonstrated promising antineoplastic effects and enhances the efficacy of existing treatments such as enzalutamide in prostate adenocarcinoma cells .
KV-37 was developed through a series of chemical modifications and screenings aimed at identifying effective inhibitors of AKR1C3. The compound's design focused on enhancing selectivity and stability while minimizing toxicity to non-cancerous cells. Its synthesis and characterization were reported in various studies highlighting its potential therapeutic applications in oncology .
The synthesis of KV-37 involves multiple steps that include the formation of key intermediates through various organic reactions. The primary synthetic route utilizes a coupling reaction between specific precursors to achieve the desired structure.
The final product is characterized by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
KV-37 features a complex molecular architecture characterized by a cinnamic acid backbone. The specific configuration contributes to its binding affinity for AKR1C3.
KV-37 undergoes specific interactions within the active site of AKR1C3, inhibiting its enzymatic activity.
The mechanism by which KV-37 exerts its effects involves several key processes:
Studies have shown that treatment with KV-37 results in significant reductions in prostate-specific antigen levels and cell viability in various prostate cancer models .
These properties are critical for determining the pharmacokinetics and pharmacodynamics of KV-37 as a therapeutic agent .
KV-37 has significant potential applications in scientific research and clinical settings:
Aldo-keto reductase 1C3 (AKR1C3), also designated type 5 17β-hydroxysteroid dehydrogenase, functions as a pivotal enzymatic catalyst within steroidogenic pathways. Its primary oncological significance resides in its capacity to convert adrenal-derived weak androgens—specifically Δ4-androstene-3,17-dione (androstenedione) and 5α-androstane-3,17-dione—into potent androgens, testosterone and 5α-dihydrotestosterone (DHT), respectively [1] [2]. This intratumoral androgen biosynthesis persists despite systemic androgen deprivation therapy, thereby circumventing castration and driving tumor progression to the lethal castration-resistant prostate cancer (CRPC) stage [1] [6]. AKR1C3 further contributes to CRPC pathogenesis through non-steroidogenic mechanisms, including direct interaction with the androgen receptor and its splice variants (e.g., androgen receptor splice variant 7), stabilizing these transcription factors and enhancing their transcriptional activity [3]. This enzymatic activity establishes an autocrine loop of androgen receptor activation independent of gonadal androgen production, representing a fundamental escape mechanism in CRPC progression [2] [3].
Table 1: AKR1C3-Mediated Androgen Biosynthesis Pathways
| Substrate | Product | Biological Consequence |
|---|---|---|
| Δ4-Androstene-3,17-dione | Testosterone | Activation of full-length androgen receptor |
| 5α-Androstane-3,17-dione | 5α-Dihydrotestosterone (DHT) | Hyperactivation of androgen receptor signaling |
| Prostaglandin D2 (PGD2) | 11β-Prostaglandin F2α | Proliferative signaling via FP receptor/PI3K/Akt pathway |
| Estrone | 17β-Estradiol | Estrogen receptor activation in hormone-sensitive malignancies |
Molecular profiling of clinical CRPC specimens reveals significant AKR1C3 overexpression at both transcriptomic and proteomic levels compared to hormone-naïve prostate cancer or benign prostatic tissue [1] [2] [6]. This elevation correlates directly with advanced disease parameters: analyses of 496 prostate cancer patients within The Cancer Genome Atlas database demonstrated associations between heightened AKR1C3 expression and elevated T stage, N stage, and Gleason scores [2]. Metastatic prostate cancer exhibits particularly pronounced AKR1C3 upregulation, as evidenced by data from GEO datasets and Oncomine repositories [2]. Beyond its role in androgen production, AKR1C3 overexpression confers broad chemotherapeutic resistance through multiple biochemical mechanisms:
Table 2: Clinical Correlates of AKR1C3 Overexpression in Prostate Cancer
| Clinical Parameter | Association with AKR1C3 Overexpression | Data Source |
|---|---|---|
| Metastatic Status | Significant elevation in metastases | GEO Datasets/Oncomine [2] |
| Gleason Score | Positive correlation with higher scores | The Cancer Genome Atlas [2] |
| Castration Resistance | Upregulated in CRPC vs. primary tumors | Multiple patient cohorts [1] |
| Androgen Receptor Antagonist Resistance | Linked to treatment failure | Preclinical models [1] [4] |
Pharmacological inhibition of AKR1C3 represents a mechanistically rational strategy to circumvent resistance to androgen receptor antagonists. As AKR1C3 operates downstream of cytochrome P450 17A1 (the target of abiraterone acetate), its inhibition avoids the mineralocorticoid excess associated with cytochrome P450 17A1 blockade, thereby eliminating the requirement for concomitant corticosteroid administration [1] [6]. The compound (E)-3-(4-(3-methylbut-2-en-1-yl)-3-(3-phenylpropanamido)phenyl)acrylic acid (KV-37) exemplifies a potent, isoform-selective AKR1C3 inhibitor engineered for hydrolytic stability and minimal cross-reactivity with related aldo-keto reductase isoforms (Aldo-keto reductase 1C1, Aldo-keto reductase 1C2, Aldo-keto reductase 1C4) [1] [6]. KV-37 exerts profound antineoplastic effects through multimodal actions:
Table 3: KV-37 Combination Effects with Enzalutamide in Resistant Models
| Cell Line | Enzalutamide IC50 Alone | Enzalutamide IC50 + KV-37 | Potentiation Factor | Apoptotic Induction |
|---|---|---|---|---|
| 22Rv1 | >100 µM | <0.5 µM | >200-fold | 6.8-fold increase |
| LNCaP1C3 | 42.5 µM | 0.85 µM | 50-fold | 4.2-fold increase |
The mechanistic rationale for combining KV-37 with androgen receptor antagonists extends beyond mere androgen suppression. KV-37 simultaneously targets both the ligand-dependent (full-length androgen receptor) and ligand-independent (androgen receptor splice variant 7) arms of androgen receptor signaling, thereby addressing two major resistance pathways in CRPC [3] [4]. This dual inhibition strategy demonstrates significant translational potential for overcoming the therapeutic limitations of current androgen receptor antagonists in advanced prostate cancer [1] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6